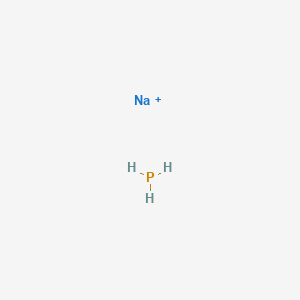

sodium;phosphane

Description

Significance of Phosphorus-Alkali Metal Systems in Inorganic Chemistry

Phosphorus-alkali metal systems are of considerable importance in inorganic chemistry due to the versatile nature of phosphorus, which can exist in a variety of oxidation states and form a wide array of structures, from simple ionic phosphides to complex polyphosphide anions. wikipedia.org These systems are fundamental to understanding the rich structural chemistry of elements in the p-block and their interactions with highly electropositive metals. britannica.com The phosphides of alkali metals and alkaline earth metals are notable for their reactivity, particularly with water or dilute acids, which results in the production of phosphine (B1218219) (PH₃). britannica.com This reactivity makes them valuable reagents in chemical synthesis. Furthermore, the study of these systems contributes to the broader understanding of metal-nonmetal bonding, which can range from predominantly ionic to more covalent in character.

Overview of Sodium Phosphide (B1233454) Species and Their Chemical Identity

Sodium and phosphorus can form a number of binary compounds, including Na₃P, NaP, Na₃P₇, Na₃P₁₁, NaP₇, and NaP₁₅. wikipedia.org The most commonly referenced sodium phosphide is trisodium (B8492382) phosphide, with the chemical formula Na₃P. wikipedia.orgvedantu.com It is an inorganic compound that is often described as the sodium salt of the phosphide anion (P³⁻). wikipedia.org This species is a source of the highly reactive phosphide anion. wikipedia.org It is important to distinguish sodium phosphide (Na₃P) from sodium phosphate (B84403) (Na₃PO₄), a common food additive and cleaning agent. wikipedia.orgnih.gov Sodium phosphide is typically a black or red solid. wikipedia.orgnih.gov

Historical Context of Sodium Phosphide Research

The first reported preparation of sodium phosphide dates back to the mid-19th century by French researcher Alexandre Baudrimont, who synthesized it by treating molten sodium with phosphorus pentachloride. wikipedia.org Early research into alkali metal phosphides was often complicated by the reactive and air-sensitive nature of these compounds. acs.org Initial preparations and characterizations were based on the liberation of phosphine upon hydrolysis. acs.org In the 20th century, more sophisticated synthetic and characterization techniques, such as X-ray diffraction, allowed for a more detailed understanding of the structures of various sodium phosphide species. acs.org Modern research continues to explore the synthesis, properties, and applications of sodium phosphides, particularly in materials science and organic synthesis. thieme-connect.dersc.org

Properties

CAS No. |

91230-39-6 |

|---|---|

Molecular Formula |

H3NaP+ |

Molecular Weight |

56.987 g/mol |

IUPAC Name |

sodium;phosphane |

InChI |

InChI=1S/Na.H3P/h;1H3/q+1; |

InChI Key |

IAQWRMIZQAUKEA-UHFFFAOYSA-N |

Canonical SMILES |

[Na+].P |

Origin of Product |

United States |

Synthetic Strategies for Sodium Phosphide Compounds

Direct Elemental Combination Approaches

The most straightforward method for producing sodium phosphide (B1233454) involves the direct reaction between sodium metal and elemental phosphorus. wikipedia.orgyoutube.com This approach is conceptually simple but requires careful control of reaction conditions due to the high reactivity of the starting materials.

Sodium phosphide can be synthesized by reacting sodium with either white or red phosphorus. wikipedia.orgyoutube.com The reaction with white phosphorus (P₄) is highly exothermic and can be represented by the following equation:

P₄ + 12Na → 4Na₃P chemeurope.com

This reaction is often carried out by reducing white phosphorus with a sodium-potassium alloy. wikipedia.org Alternatively, red phosphorus can be used, which is generally considered safer to handle than its white allotrope. youtube.com A typical laboratory-scale synthesis might involve heating a mixture of red phosphorus and sodium. youtube.com Besides Na₃P, other binary sodium phosphorus compounds are known, including NaP, Na₃P₇, Na₃P₁₁, NaP₇, and NaP₁₅. wikipedia.org

The conditions under which the direct combination of sodium and phosphorus is performed significantly impact the outcome of the synthesis. Key variables include the solvent, temperature, and the use of specialized equipment like autoclaves.

Solvents: The reaction can be conducted in various solvents. Liquid ammonia (B1221849) is a classic medium for preparing alkali metal phosphides, though it can lead to products that are difficult to purify. google.comresearchgate.netacs.org Hydrocarbon solvents and ethers are also employed. google.comresearchgate.net For instance, the reaction of sodium with white phosphorus in toluene (B28343) or other hydrocarbon solvents has been reported. researchgate.net In some methods, an electron-transfer agent like naphthalene (B1677914) is used in a solvent such as 1,2-dimethoxyethane (B42094) (DME). wikipedia.orgchemeurope.comrsc.org The naphthalene forms a soluble sodium naphthalenide, which then reduces the phosphorus.

Temperature and Pressure: High temperatures are often necessary to initiate and sustain the reaction. One method involves heating sodium and phosphorus in an autoclave at 150 °C for 5 hours. wikipedia.orgchemeurope.com At normal pressures, a temperature gradient can be used to first form nonvolatile sodium phosphide phases (NaₓP, where x < 3), which then further react with sodium. wikipedia.org Another approach without an autoclave involves heating the reactants under vacuum in a staged manner: 30 minutes at 170 °C, then 30 minutes at 350 °C, and finally for 5 hours at 480 °C. chemeurope.com Hydrothermal synthesis, a method involving heating reagents in a sealed vessel with a solvent above its boiling point, is also utilized for preparing related phosphate (B84403) compounds, often requiring temperatures from 105°C to 200°C for extended periods. frontiersin.orgajol.infoacs.org

Autoclave Techniques: For reactions requiring elevated pressures and temperatures, a Teflon-lined stainless-steel autoclave is commonly used. wikipedia.orgchemeurope.comfrontiersin.org This allows for safe handling of the volatile and reactive materials and enables precise control over the reaction environment. For example, the synthesis of sodium phosphaethynolate (NaOCP) involves pressurizing an autoclave with carbon monoxide to 110 bar and heating to 80°C. sci-hub.se

Table 1: Influence of Reaction Conditions on Direct Elemental Synthesis of Sodium Phosphide

| Parameter | Condition | Reactants | Product(s) | Notes | Reference |

|---|---|---|---|---|---|

| Temperature | 150 °C | Sodium, Yellow Phosphorus | Na₃P | Reaction carried out in an autoclave for 5 hours. | chemeurope.com |

| Temperature | 170 °C → 350 °C → 480 °C | Sodium, Phosphorus | Na₃P | Staged heating under vacuum. | chemeurope.com |

| Solvent | Liquid Ammonia | Alkali Metals, White Phosphorus | Alkali Metal Phosphides (e.g., Na₂P) | Product may contain impurities like NH₃. | google.comacs.org |

| Solvent/Catalyst | 1,2-Dimethoxyethane (DME) with Naphthalene | Sodium, Red Phosphorus | Na₃P | Naphthalene acts as an electron-transfer agent. | rsc.org |

| Pressure | High Pressure (Autoclave) | Sodium, Phosphorus | Na₃P | Allows for reactions above the solvent's boiling point. | wikipedia.org |

Reaction of Sodium with Elemental Phosphorus (e.g., White or Red Phosphorus)

Organometallic Precursor Routes

Organometallic routes offer alternative pathways to sodium phosphide compounds, often providing greater control over the product's structure and reactivity. These methods typically involve the generation of a phosphide anion from an organophosphorus compound, which then serves as a building block for more complex structures.

Phosphide anions can be generated from various organophosphorus precursors. Secondary and primary phosphines are readily deprotonated by strong bases or organometallic reagents to yield highly nucleophilic phosphide species. rsc.org These anions are valuable for forming new phosphorus-carbon bonds through reactions with electrophiles like alkyl halides. beilstein-journals.org Phosphine-borane complexes are also used, as they can react with alkali metals to form phosphide derivatives that undergo electrophilic substitution. mdpi.com Furthermore, the reaction of the 2-phosphaethynolate anion (PCO⁻) with amines can produce primary phosphines known as phosphinecarboxamides, which can be deprotonated to generate phosphide anions. rsc.org

Sodium dihydridobis(2-methoxyethanolato)aluminate (SDMA) is a key reagent for generating phosphide anions from phosphorus compounds like diphenylphosphine (B32561) oxide. researchgate.netoup.comcapes.gov.br The resulting phosphide anion can then react with alkyl halides or sulfonates. oup.comcapes.gov.bracs.org Studies on the reaction of the diphenylphosphine oxide-derived anion with menthyl derivatives have shown that the stereochemistry of the substitution can be controlled, leading to various ratios of neomenthyl- and menthyl-diphenylphosphine oxide. oup.comcapes.gov.br This method provides a convenient pathway for creating phosphorus-carbon bonds. acs.orgacs.org

The cleavage of existing carbon-phosphorus (C–P) bonds is another strategy for preparing sodium phosphides. Triarylphosphines can be treated with sodium to selectively cleave a C–P bond, generating diaryl sodium phosphide (R₂PNa). acs.orgthieme-connect.de This reaction has been shown to be more effective with sodium compared to lithium or potassium. acs.orgthieme-connect.de The resulting sodium phosphide can then be used in subsequent reactions, for example, with aryl chlorides to form new triorganophosphines. acs.org This approach is particularly useful for synthesizing unsymmetrical phosphines in a one-pot reaction starting from a readily available precursor like triphenylphosphine. acs.org Similarly, selective cleavage of C-P(O) bonds in organophosphine oxides using sodium can produce sodium phosphinates, which are versatile intermediates for synthesizing other organophosphorus compounds. researchgate.net

Table 2: Summary of Organometallic Routes to Sodium Phosphide Compounds

| Precursor Type | Reagent(s) | Intermediate/Product | Key Feature | Reference |

|---|---|---|---|---|

| Phosphine (B1218219) Derivatives (e.g., R₂PH) | Strong Base/Organometallic Reagent | Phosphide Anion (R₂P⁻) | Generates nucleophilic phosphides for C-P bond formation. | rsc.org |

| Phosphine-borane complexes | Alkali Metals (Li, Na, K) | Metal-substituted phosphine boranes | Allows for electrophilic substitution at the phosphorus atom. | mdpi.com |

| Diphenylphosphine Oxide | Sodium Dihydridobis(2-methoxyethanolato)aluminate (SDMA) | Diphenylphosphide Anion | Enables nucleophilic substitution with control over stereochemistry. | researchgate.netoup.com |

| Triarylphosphines (e.g., Ph₃P) | Sodium Metal | Diaryl Sodium Phosphide (Ph₂PNa) | Selective C-P bond cleavage to form reactive phosphide intermediates. | acs.orgthieme-connect.de |

| Organophosphine Oxides | Sodium Metal | Sodium Phosphinates | Selective cleavage of C-P(O) bonds. | researchgate.net |

Compound List

Applications of Alkali Metals in Silica (B1680970) Gel for Phosphide Formation

The use of alkali metals, such as sodium, supported on silica gel (M-SG) presents an efficient and safer method for the preparation of alkali metal phosphides. nih.govacs.orgsigmaaldrich.com This approach circumvents some of the hazards associated with handling pyrophoric alkali metals in their pure form. sigmaaldrich.com The M-SG reagents have been shown to effectively cleave carbon-phosphorus bonds in triaryl- and diarylphosphines to generate the corresponding alkali metal phosphides. nih.govresearchgate.net These resulting phosphides are valuable intermediates for the synthesis of a diverse range of other phosphine compounds. nih.govresearchgate.net

A notable application is in the cleavage of alkyldiarylphosphines, where the aryl group is exclusively cleaved. nih.gov The M-SG reagents, including sodium in silica gel (Na-SG), offer a practical alternative to traditional methods that often require harsh conditions like high pressure and temperature. sigmaaldrich.com These stabilized, free-flowing powders retain the reducing power of the alkali metal while being easier to handle. sigmaaldrich.com

Advanced and Sustainable Synthesis Techniques

Recent advancements in synthetic chemistry have led to the development of more sustainable and efficient methods for producing phosphorus-containing materials, including sodium phosphide and its derivatives.

Mechanochemical Synthesis Approaches for Phosphorus-Linked Materials

Mechanochemistry, a solvent-free method involving the use of mechanical force to induce chemical reactions, has emerged as a promising technique for the synthesis of phosphorus-linked materials. tandfonline.combeilstein-journals.org This approach offers milder reaction conditions and shorter reaction times compared to traditional furnace-based methods. beilstein-journals.orgresearchgate.net

A significant application of this technique is the synthesis of graphitic phosphorus-linked carbon nitride (g-PCN) materials. chemrxiv.orgresearchgate.net In one method, a room-temperature mechanochemical reaction between sodium phosphide and cyanuric chloride, followed by a brief annealing period, yields catalytically active g-PCN. chemrxiv.orgresearchgate.net This process is considerably milder and faster than conventional high-temperature syntheses. chemrxiv.orgresearchgate.net Similarly, phosphorus-bridged heptazine-based carbon nitrides (g-h-PCN) have been synthesized via a bottom-up mechanochemical approach, demonstrating the versatility of this method for creating complex phosphorus-containing structures. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Synthesis Methods for g-PCN

| Feature | Traditional High-Temperature Synthesis | Mechanochemical Synthesis |

| Temperature | > 500 °C chemrxiv.orgresearchgate.net | Room temperature milling, 300 °C annealing chemrxiv.orgresearchgate.net |

| Reaction Time | Long chemrxiv.orgresearchgate.net | Short (e.g., 1 hour annealing) chemrxiv.orgresearchgate.net |

| Conditions | Harsh beilstein-journals.orgresearchgate.net | Mild beilstein-journals.orgresearchgate.net |

One-Pot Synthetic Protocols for Nanoparticle Formation

One-pot synthesis protocols are highly desirable as they streamline the production process, improve efficiency, and reduce waste. In the context of sodium phosphide, it is often generated in situ for immediate use in subsequent reactions, a classic example of a one-pot process. wikipedia.orgchemeurope.com This is particularly important for the synthesis of nanoparticles.

For instance, indium phosphide (InP) nanoparticles, which are valuable semiconductors, can be prepared by first forming sodium phosphide from sodium metal and white phosphorus in a suitable solvent like N,N'-dimethylformamide (DMF). wikipedia.orgchemeurope.com Subsequently, an indium salt is introduced to the reaction mixture, leading to the formation of InP nanoparticles without the need to isolate the highly reactive sodium phosphide. wikipedia.org This in situ generation and reaction is a key one-pot strategy. wikipedia.orgchemeurope.com The synthesis of other metal phosphide nanoparticles, such as those of nickel, can also be achieved through one-pot methods where the reduction of the metal precursor and the incorporation of phosphorus occur in a single reaction vessel. acs.org

Development of Less Toxic Phosphorus Precursors in Sodium Phosphide Synthesis

The traditional synthesis of sodium phosphide often involves hazardous phosphorus allotropes like white or red phosphorus. wikipedia.orgyoutube.com To enhance safety and sustainability, research has focused on developing and utilizing less toxic phosphorus precursors.

One promising alternative is the use of acylphosphines, such as tributyrylphosphine and tribenzoylphosphine, for the synthesis of transition metal phosphide nanoparticles. chemrxiv.org These precursors are less hazardous than white phosphorus or phosphine gas. chemrxiv.org Another innovative approach involves sodium phosphaethynolate, which has been introduced as a cheaper and less toxic phosphorus source for synthesizing highly luminescent indium phosphide-based quantum dots. acs.org The development of such precursors is crucial for the broader and safer application of phosphide chemistry. acs.orgresearchgate.netresearchgate.net

Synthesis of Specific Sodium Phosphide Derivatives

The reactivity of the phosphide anion in sodium phosphide allows for the synthesis of a wide array of derivatives.

Preparation of Sodium Primary Phosphides

Sodium primary phosphides (RPHNa) are important reagents in organophosphorus chemistry. While direct synthesis from sodium phosphide can be complex, related alkali metal phosphides offer versatile routes to various phosphine derivatives. acs.org For example, sodium phosphides of the type R₂PNa can be prepared by the reductive cleavage of triarylphosphines with sodium. acs.org These can then react with various electrophiles to produce a wide range of phosphines. acs.org A more direct approach to silyl-substituted phosphanide (B1200255) species involves the reaction of trisodium (B8492382) phosphide with chlorosilanes in dimethoxyethane (DME). rsc.org This one-pot procedure, starting from red phosphorus and sodium metal, allows for convenient derivatization. rsc.org

Synthesis of Sodium Dihydrogenphosphides

Sodium dihydrogenphosphide (NaPH₂) is a significant reagent in phosphorus chemistry, serving as a key precursor for a variety of organophosphorus compounds and inorganic materials. researchgate.netnih.gov Its synthesis has been approached through several distinct methodologies, primarily involving the reduction of a phosphorus source and subsequent protonation.

One common and modern approach involves the reaction of elemental phosphorus (white or red) with sodium metal in the presence of a proton source, often an alcohol like tert-butanol (B103910). ethz.ch The reaction is typically conducted in a solvent system that can include a combination of a non-polar solvent like toluene and an amine, such as isopropylamine (B41738) or ethylenediamine. The amine is crucial for the success of the reaction, as its absence leads to low and inconsistent yields of NaPH₂. In this process, polyphosphides are often formed as intermediates, which are then reduced and protonated to yield the final product. The resulting NaPH₂ is often generated as an "alkoxide-packaged" material, for instance, NaPH₂·xNaOtBu, which exhibits distinct reactivity. An alternative procedure involves the initial formation of sodium phosphide (Na₃P) from the elements, followed by the addition of one equivalent of tert-butanol to form the reactive NaPH₂. ethz.ch

A more traditional method for synthesizing alkali metal phosphanides involves the direct reaction of phosphine gas (PH₃) with sodium metal dissolved in liquid ammonia. wikipedia.org This classic approach can also be adapted by using organosodium reagents like triphenylmethyl sodium instead of metallic sodium. wikipedia.org Furthermore, NaPH₂ can be generated and used in situ for subsequent reactions, such as the synthesis of sodium phosphaethynolate (NaOCP) by reacting NaPH₂ with carbon monoxide (CO). researchgate.netwikipedia.org

The table below summarizes various synthetic routes to Sodium Dihydrogenphosphide.

| Starting Materials | Reagents/Solvents | Key Conditions | Product | Reference(s) |

| White Phosphorus (P₄), Sodium (Na) | tert-Butanol, Isopropylamine, Toluene | Room Temperature | Alkoxide-packaged NaPH₂ (55% yield) | |

| White Phosphorus (P₄), Sodium (Na) | tert-Butanol, Ethylenediamine | Room Temperature | NaPH₂·xNaOtBu | |

| Sodium Phosphide (Na₃P) | tert-Butanol | Room Temperature | NaPH₂·xNaOtBu | ethz.ch |

| Phosphine (PH₃) | Sodium (Na), Liquid Ammonia | Low Temperature | NaPH₂ | wikipedia.org |

| Na, P, Proton Source | Carbon Monoxide (CO) | Not specified | NaPH₂ (used in situ for NaOCP synthesis) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Formation of Polyphosphides and Zintl Salts (e.g., Na₃P₇)

Sodium polyphosphides are a class of compounds containing anionic phosphorus clusters, known as Zintl ions. These species exhibit a remarkable diversity of structures, from small clusters to extended chains and cages. google.comacs.org The synthesis of these compounds is highly dependent on reaction conditions such as stoichiometry, solvent, and temperature. acs.orgresearchgate.net

The heptaphosphide anion, [P₇]³⁻, is a particularly stable and well-studied Zintl ion with a nortricyclane-like structure. acs.orgmdpi.com Trisodium heptaphosphide (Na₃P₇) can be synthesized through the direct reaction of elemental phosphorus (white or red) with sodium. researchgate.netrsc.org The choice of solvent plays a critical role in determining the product distribution. Low-boiling, polar solvents like liquid ammonia tend to favor the formation of smaller polyphosphides, including [P₇]³⁻. acs.orgwikipedia.org For instance, reacting sodium and phosphorus in liquid ammonia is a common route to produce various Zintl phases. wikipedia.org

Higher boiling point ether solvents, such as diethylene glycol dimethyl ether (diglyme), are also employed. Heating a mixture of white phosphorus and sodium in diglyme (B29089) can yield Na₃P₇, which often precipitates from the reaction mixture, allowing for the isolation of other soluble polyphosphides like sodium pentaphosphacyclopentadienide ([Na(diglyme)n][cyclo-P₅]). researchgate.net The use of cation-sequestering agents, such as crown ethers (e.g., dibenzo-18-crown-6) or cryptands, can influence solubility and facilitate the crystallization and isolation of specific polyphosphide salts. researchgate.netacs.org

Beyond Na₃P₇, a plethora of other sodium polyphosphide anions can be synthesized by carefully tuning reaction conditions. These include [P₅]⁻, [P₁₁]³⁻, [P₁₆]²⁻, and [P₂₁]³⁻. acs.orgrsc.org Solution-phase methods using redox-inactive activators, like potassium ethoxide with red phosphorus in a THF/DME mixture, have been shown to produce a range of polyphosphides, demonstrating that direct reaction with alkali metals is not the only route. rsc.org

The table below outlines synthetic methods for various sodium polyphosphides.

| Phosphorus Source | Alkali Metal/Activator | Solvent(s) | Key Conditions | Major Product(s) | Reference(s) |

| White Phosphorus (P₄) | Sodium (Na) | Diethylene glycol dimethyl ether (diglyme) | Reflux | Na₃P₇ (precipitate), NaP₅ (soluble) | researchgate.net |

| Elemental Phosphorus | Sodium (Na) | Liquid Ammonia | Low Temperature | A₃Pn₇ type Zintl phases | acs.orgacs.orgwikipedia.org |

| Red Phosphorus (Pred) | Potassium Ethoxide (KOEt) | Tetrahydrofuran (B95107) (THF), Dimethoxyethane (DME) | Not specified | [P₅]⁻, [P₁₆]²⁻, [P₂₁]³⁻ | rsc.org |

| Na₃P₇ | Trimethylsilyl chloride | Dimethoxyethane (DME) | Not specified | (SiMe₃)₃P₇ | rsc.org |

This table is interactive. Click on the headers to sort the data.

Reactivity and Mechanistic Investigations of Sodium Phosphide Species

Fundamental Reactivity of the Phosphide (B1233454) Anion

The phosphide anion is a potent nucleophile and a strong base, driving its reactivity towards a wide range of electrophilic and protic substrates. Its behavior is central to the construction of more complex phosphorus-containing molecules.

Reactions with Electrophiles and Protic Reagents

The electron-rich phosphide anion readily attacks electrophilic centers. In the presence of a strong base, related species like H-phosphonates can be deprotonated to form a P(III)-anion, which subsequently reacts with electrophiles. mdpi.com Unsaturated compounds with C=X bonds are also susceptible to electrophilic addition by phosphorus anions. mdpi.com

When phosphide anions are generated from white phosphorus (P₄) through nucleophilic attack, the resulting phosphide ion must be trapped by a suitable electrophile to obtain high yields of the desired product. acs.org The reaction of the phosphaethynolate anion ([OCP]⁻), a unique phosphide derivative, has been studied with a wide variety of electrophiles. researchgate.netwikipedia.org Its high nucleophilicity allows it to react even with weak electrophiles like carbodiimides. researchgate.net Protic reagents, such as those found in hydrophosphination reactions, can also react with phosphide species, for instance, with heptaphosphide cages. acs.org

Nucleophilic Substitution Reactions with Alkyl Halides and Sulfonates

One of the most classical and effective methods for forming P-C bonds is the nucleophilic substitution of alkyl halides with metal phosphides. mdpi.combeilstein-journals.org This Sɴ2 reaction is a cornerstone for the synthesis of tertiary phosphines. mdpi.combeilstein-journals.org The reaction typically proceeds with retention of configuration at the phosphorus center, indicating that the electrophile attacks the electron-rich phosphorus atom from the front side. mdpi.com This method has been widely used to synthesize important phosphine (B1218219) ligands. mdpi.com

The reactivity of phosphides extends to other excellent leaving groups, such as sulfonates (e.g., tosylates, mesylates). Alcohols, which are poor substrates for direct Sɴ2 reactions due to the instability of the hydroxide (B78521) leaving group, can be converted into sulfonate esters. almerja.comcsbsju.edu These esters are then readily displaced by nucleophiles like the phosphide anion. msu.eduorganic-chemistry.org This two-step sequence provides a reliable pathway to alkylphosphorus compounds from readily available alcohols. almerja.com Microwave-assisted nucleophilic substitution of alkyl halides or tosylates with sodium sulfinates in aqueous media has also been shown to be a rapid and efficient process. organic-chemistry.org

Formation of Phosphorus-Carbon Bonds

The creation of stable phosphorus-carbon (P-C) bonds is a primary application of sodium phosphide's reactivity. These reactions provide access to a diverse range of phosphine derivatives and other organophosphorus compounds.

Generation of Phosphine Derivatives via P-C Bond Formation

The alkylation of metal phosphides, including sodium phosphide, is a fundamental route for synthesizing tertiary phosphines. mdpi.com This nucleophilic substitution approach involves the reaction of a phosphide anion with a carbon electrophile, such as an alkyl or aryl halide. beilstein-journals.org For example, reacting a metalated organohalogen compound with a halogen phosphine or, alternatively, reacting a metal phosphide with an organohalogen compound are common strategies. beilstein-journals.org These reactions often require low temperatures to prevent side reactions. beilstein-journals.org The use of phosphine-borane complexes is another important variation, where deprotonation creates a nucleophilic phosphide reagent that reacts with electrophiles, often with high enantioselectivity. beilstein-journals.org

| Precursor | Reagent | Product Type | Reference |

| Secondary Phosphine | Base, Alkyl Halide | Tertiary Phosphine | beilstein-journals.org |

| Phosphine-Borane Complex | Base, Electrophile | Chiral Tertiary Phosphine-Borane | beilstein-journals.org |

| Chlorodiphenylphosphine (B86185) | Organolithium Reagent | Picoline-based Phosphine Ligand | beilstein-journals.org |

| Aryl Nonaflate | P(O)H compound, Pd catalyst, NaI | Aryl Phosphine Oxide/Phosphonate | acs.org |

Reactivity with Carbonyl-Containing Compounds

The phosphide anion and its derivatives exhibit nucleophilic reactivity towards the electrophilic carbon of a carbonyl group. eopcw.com This reactivity is exemplified by the phospha-aldol reaction (the Abramov reaction), where a phosphite (B83602) adds to an aldehyde or ketone to form an α-hydroxy phosphonate. mdpi.comwikipedia.org The reaction is initiated by the nucleophilic attack of the phosphorus atom on the carbonyl carbon. wikipedia.org While aldehydes and ketones are readily reduced by hydride donors like sodium borohydride (B1222165) (NaBH₄), which act as a source of the nucleophilic hydride ion (:H⁻), phosphide anions can add in a similar fashion to form P-C bonds. eopcw.comopenstax.org

The reaction can be influenced by the reaction conditions. For instance, α-hydroxylation of carbonyl compounds can occur using molecular oxygen in the presence of a base like cesium carbonate and a reducing agent like triethyl phosphite. thieme-connect.de The reaction proceeds through a carbanion intermediate that reacts with oxygen; a similar pathway can be envisioned for phosphide anions. thieme-connect.de The enolate form of carbonyl compounds, which is electron-rich, typically undergoes electrophilic attack at the alpha-carbon, presenting another potential reaction pathway with phosphorus electrophiles.

Reactions of Phosphaethynolate Anions with Carbocations

The phosphaethynolate anion ([OCP]⁻), generated from sodium phosphaethynolate (NaOCP), is a highly reactive ambident nucleophile. researchgate.netwikipedia.org Its reactions with stabilized carbocations have been investigated using kinetic studies to quantify its nucleophilicity. researchgate.netrsc.org The data reveals that the phosphorus center of the [OCP]⁻ anion is exceptionally nucleophilic. researchgate.net

The reaction of Na(OCP) with various reference electrophiles, such as benzhydrylium ions, has been studied to determine reaction rate constants. researchgate.netacs.org These investigations show that the reaction mechanism can lead to the formation of secondary and tertiary phosphines through a phosphorus-atom transfer process. researchgate.netrsc.org In some cases, the initial adduct, a phosphaketene, can undergo further reactions like a [2+2] cycloaddition. researchgate.net The isolation and characterization of key intermediates have provided a thorough understanding of this unprecedented reactivity. researchgate.netrsc.org

| Electrophile (Carbocation) | Solvent | Product Type | Key Finding | Reference |

| Mayr's Reference Electrophiles | Acetonitrile | Secondary/Tertiary Phosphines | Quantification of [OCP]⁻ nucleophilicity | researchgate.netrsc.org |

| 1,2,3-tris-tert-butylcyclopropenium | Dichloromethane | Bis(cyclopropenyl)diphosphetanedione | [2+2] cycloaddition of intermediate | researchgate.net |

| Benzhydrylium ions | Acetonitrile | Phosphaketene intermediates | Study of reaction kinetics and mechanism | researchgate.net |

Metathesis Reactions and Ligand Transfer

Metathesis reactions involving sodium phosphide (Na₃P) serve as a cornerstone for the synthesis of a variety of phosphorus-containing compounds. These reactions are characterized by the exchange of ions between the reactants, a process in which the highly reactive phosphide anion from Na₃P is transferred to another element, typically a metal. This straightforward yet powerful synthetic strategy has been widely employed to create binary phosphides and more complex phosphido complexes.

Sodium phosphide is a key reagent in the synthesis of various metal phosphide nanoparticles through metathesis reactions. Due to its high reactivity, Na₃P is often prepared in situ for these applications. chemeurope.com

Indium Phosphide (InP): The synthesis of Indium Phosphide (InP) nanoparticles, which are notable for their semiconductor properties, can be achieved by reacting sodium phosphide with an indium salt. chemeurope.com A common method involves the initial preparation of a black Na₃P colloidal solution by reacting sodium metal and white phosphorus in N,N'-dimethylformamide (DMF) at elevated temperatures. google.com This is followed by the introduction of indium(III) chloride (InCl₃) to the solution, leading to a metathesis reaction that yields InP nanoparticles. chemeurope.comgoogle.com The reaction can be summarized as:

Na₃P + InCl₃ → InP + 3 NaCl

The properties of the resulting InP nanoparticles, such as their band gap energy, can be influenced by the reaction conditions. For instance, a reaction at 150 °C can produce InP nanoparticle quantum dots with a band gap energy of 2.5 eV. google.com Alternative solvents and reaction temperatures have also been explored to control the size and yield of the InP nanocrystals. researchgate.netsciopen.comunist.ac.kr For example, using 4-ethylpyridine (B106801) as a solvent with indium chloride can yield InP nanoparticles with a band gap of 2.7 eV. google.com The use of phosphorus-containing organic compounds in conjunction with indium chloride can help stabilize the resulting InP nanoparticle colloids. google.com

Iron Phosphide (FeP): Similar to InP, iron phosphide (FeP) nanoparticles can be synthesized using sodium phosphide as the phosphorus source. tandfonline.comtandfonline.com A standard method involves the reaction of in situ prepared Na₃P with ferric chloride (FeCl₃). tandfonline.comtandfonline.comresearchgate.netresearchgate.net In a one-pot synthesis, Na₃P can be generated by reacting sodium metal with tri-octylphosphine (TOP) at high temperatures. Anhydrous FeCl₃ is then added to this mixture to produce TOP-capped FeP nanoparticles. tandfonline.comtandfonline.com This method avoids the direct use of more hazardous red or yellow phosphorus. tandfonline.comtandfonline.com The resulting FeP nanoparticles typically exhibit an orthorhombic crystal structure and have sizes in the nanometer range. tandfonline.comresearchgate.net Another approach involves a solvothermal reaction between anhydrous iron chloride and sodium phosphide in benzene (B151609) at temperatures around 180–190°C. researchgate.net

Bismuth Phosphide (BiP): The synthesis of bismuth phosphide (BiP) can also be accomplished through a metathesis reaction involving sodium phosphide. One established route is the reaction of Na₃P with bismuth(III) chloride (BiCl₃) in toluene (B28343) at 0 °C. wikipedia.org This reaction proceeds as follows:

Na₃P + BiCl₃ → BiP + 3 NaCl

This method provides a direct pathway to this binary phosphide. wikipedia.orgacs.org Alternative routes, such as using tris(trimethylsilyl)phosphine, have also been investigated. wikipedia.orgacs.org

Table 1: Synthesis of Metal Phosphides via Metathesis with Sodium Phosphide

| Metal Phosphide | Metal Precursor | Phosphorus Source | Solvent | Typical Reaction Conditions | Reference(s) |

|---|---|---|---|---|---|

| Indium Phosphide (InP) | Indium(III) chloride (InCl₃) | Sodium Phosphide (Na₃P) | N,N'-dimethylformamide (DMF) or 4-ethylpyridine | 150 °C | chemeurope.comgoogle.com |

| Iron Phosphide (FeP) | Ferric chloride (FeCl₃) | Sodium Phosphide (Na₃P) | Tri-octylphosphine (TOP) or Benzene | 180-320 °C | tandfonline.comtandfonline.comresearchgate.net |

| Bismuth Phosphide (BiP) | Bismuth(III) chloride (BiCl₃) | Sodium Phosphide (Na₃P) | Toluene | 0 °C | wikipedia.orgacs.org |

Sodium phosphide and its derivatives are valuable for synthesizing transition metal phosphido complexes, which are coordination compounds containing a phosphido ligand (R₂P⁻). wikipedia.org These complexes are often formed through salt metathesis reactions where a metal halide is treated with an alkali metal phosphide. wikipedia.org

The reactivity of sodium dihydrogenphosphide (NaPH₂) with metal carbonyls has been explored for the synthesis of phosphido complexes. For instance, its reaction with iron pentacarbonyl can lead to the formation of sodium phosphaethynolate (NaOCP), particularly in the presence of sodium tert-butoxide. ethz.chethz.ch The synthesis of various nickel carbonyl phosphido complexes has also been attempted using sodium dihydrogenphosphide, although the resulting complexes were found to be highly reactive and unstable. ethz.chethz.ch

Furthermore, silyl-substituted phosphanides, which can be prepared from Na₃P, serve as versatile reagents for creating organophosphorus compounds and metal phosphido complexes. rsc.org For example, reacting Na[P(SiPh₃)₂] with coinage metal complexes like [M(Cl)(IPr)] (where M = Cu, Ag, Au and IPr is an N-heterocyclic carbene) allows for the isolation of a homologous series of metal phosphido complexes. rsc.org These reactions highlight the utility of sodium phosphide-derived reagents in accessing a range of metal phosphido complexes with varying structures and properties. wikipedia.orgethz.chethz.ch

Transmetallation, the transfer of a ligand from one metal to another, is a fundamental process in organometallic chemistry. researchgate.net In the context of alkali metal phosphide chemistry, this reaction is crucial for the synthesis of various organophosphorus compounds. While organolithium and organomagnesium compounds are more commonly used, there is growing interest in the application of organosodium compounds due to the high abundance of sodium. researchgate.net

Organosodium reagents can be prepared and subsequently used in transmetallation reactions to generate other organometallic species. For example, organosodium compounds can be transmetallated with zinc chloride (ZnCl₂) or boronic esters to form the corresponding organozinc or organoboron reagents. semanticscholar.org These can then participate in well-established cross-coupling reactions like the Negishi and Suzuki-Miyaura reactions. semanticscholar.org

This principle extends to phosphide chemistry. While direct examples focusing solely on the transmetallation of the phosphide ligand from sodium to another metal are a specific subset of broader organometallic chemistry, the underlying concept of transferring an organic or inorganic group from a highly electropositive metal like sodium is a key synthetic strategy. researchgate.netmsu.eduzuj.edu.jo This approach allows for the generation of less reactive and more selective reagents for subsequent chemical transformations. msu.edu

Formation of Metal Phosphido Complexes

Catalytic Reactivity of Sodium Phosphides

Sodium phosphide and its derivatives have emerged as effective catalysts in several chemical transformations, offering a more sustainable alternative to catalysts based on rarer elements. researchgate.net

Sodium phosphide (Na₃P) is utilized commercially as a catalyst in the production of certain polymers. chemeurope.comnih.govhaz-map.com It is often used in conjunction with other metal phosphides, such as zinc phosphide and aluminum phosphide, to form a ternary catalyst system. chemeurope.com This catalytic system has been shown to be effective in the polymerization of olefins like propylene (B89431) and 4-methyl-1-pentene. chemeurope.com The removal of Na₃P from this ternary catalyst mixture renders the polymerization process ineffective, underscoring its crucial role. chemeurope.com While the specific term "sodium;phosphane" is not explicitly used in this context, the application of sodium phosphide as a polymerization catalyst is a noted industrial use. nih.govhaz-map.com Other phosphorus compounds, such as sodium hypophosphite, also act as polymerization catalysts for polymers based on acrylic acid and as stabilizers during polymer extrusion. atamanchemicals.com

Sodium phosphides have demonstrated significant catalytic activity in the hydrophosphination of alkynes, an atom-economical reaction that involves the addition of a P-H bond across a carbon-carbon triple bond. researchgate.net Specifically, sodium diphenylphosphide donor complexes have been shown to be effective catalysts for the reaction of diphenylphosphine (B32561) (Ph₂P-H) with various alkynes under ambient conditions. researchgate.netx-mol.net

The catalytic cycle is thought to involve the deprotonation of the phosphine by the sodium phosphide, followed by the insertion of the alkyne into the resulting sodium phosphide bond, and finally protonolysis to regenerate the catalyst and yield the hydrophosphination product. researchgate.net The structure of the sodium phosphide complex, particularly the Lewis base donor solvating the sodium cation, influences the catalytic efficiency and the stereoselectivity (E, Z, or α isomer) of the product. researchgate.net This application highlights the potential of sodium-based catalysts as a sustainable alternative to more traditional transition-metal catalysts in organic synthesis. researchgate.netnsf.govacs.orgdntb.gov.ua

Table 2: Catalytic Applications of Sodium Phosphide Species

| Catalytic Process | Substrates | Catalyst System | Key Findings | Reference(s) |

|---|---|---|---|---|

| Polymer Production | Propylene, 4-methyl-1-pentene | Na₃P with Zinc Phosphide and Aluminum Phosphide | Na₃P is an essential component of the ternary catalyst system for effective polymerization. | chemeurope.com |

| Hydrophosphination | Alkynes, Diphenylphosphine | Sodium diphenylphosphide donor complexes | Effective catalysis under ambient conditions, with selectivity influenced by the catalyst structure. | researchgate.netx-mol.net |

Structural Characterization and Spectroscopic Analysis of Sodium Phosphide Compounds

X-ray Diffraction Techniques for Solid-State Structures

X-ray diffraction (XRD) is an indispensable tool for determining the crystal structure of solid materials. By analyzing the pattern of scattered X-rays from a crystalline sample, researchers can deduce the arrangement of atoms within the crystal lattice.

Powder X-ray Diffraction (PXRD) in Material Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. It is highly effective for phase identification, assessing sample purity, and determining lattice parameters. latech.edu In the study of sodium phosphide (B1233454) (Na₃P), PXRD has been crucial in identifying discrepancies with previously accepted structural models. d-nb.info For instance, the synthesis of Na₃P revealed additional reflections in the powder pattern that were inconsistent with the established P6₃/mmc space group model. d-nb.info This led to a reinvestigation and the proposal of a new structural model.

PXRD is also utilized to confirm the formation of new materials synthesized from sodium phosphide. For example, in the mechanochemical synthesis of phosphorus-bridged heptazine-based carbon nitrides (g-h-PCN) using Na₃P, PXRD patterns confirmed the formation of a layered, albeit largely amorphous, structure. beilstein-journals.org The presence of broad Bragg reflections indicated the successful synthesis without the need for high-temperature annealing. beilstein-journals.org Similarly, the purity of various sodium phosphate (B84403) compounds can be analyzed using PXRD to identify different phosphate species present in a sample. researchgate.net

Single Crystal X-ray Diffraction for Molecular Structures

For a more precise determination of a compound's molecular structure, including bond lengths and angles, single crystal X-ray diffraction is the definitive method. latech.edu A re-evaluation of the crystal structure of Na₃P using single-crystal X-ray diffraction confirmed that it crystallizes in the Cu₃P type structure, which is described by a larger unit cell in the P6₃cm space group, rather than the previously assumed Na₃As type. d-nb.info This detailed analysis provided precise atomic coordinates and interatomic distances. d-nb.info

The refined structure of Na₃P reveals that each phosphorus atom is coordinated by eleven sodium atoms, forming a distorted, six-times capped trigonal bipyramid. d-nb.info The shortest P-Na contacts form a trigonal bipyramid. d-nb.info This intricate coordination environment was only fully elucidated through the precision of single-crystal XRD.

Interactive Table: Crystal Structure Data for Na₃P

| Parameter | Previously Reported (P6₃/mmc) | New Model (P6₃cm) |

| Space Group | P6₃/mmc | P6₃cm |

| a (Å) | 4.9512(5) | 8.61224(10) |

| c (Å) | 8.7874(13) | 8.81949(10) |

| Closest Na-Na distance (Å) | 2.988 | 3.0136(12) |

| P-Na bond distances (Å) | 6x 3.239 | 3.094(4) - 3.418(3) |

Data sourced from a single crystal structure determination of Na₃P. d-nb.info

Advanced Spectroscopic Methods

Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the local chemical environment and bonding within a material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of specific nuclei in a compound.

Solid-state ³¹P Magic Angle Spinning (MAS) NMR is particularly useful for characterizing phosphorus-containing compounds. acs.org This technique can distinguish between different phosphorus environments within a material. In the synthesis of phosphorus-linked heptazine-based carbon nitrides from sodium phosphide, ³¹P MAS NMR was instrumental. beilstein-journals.org The spectrum of the initial product showed a broad resonance around -8.9 ppm, while after annealing, this shifted upfield to two main resonances at -14.4 ppm and -20.6 ppm, indicating a more ordered, layered structure. beilstein-journals.org

The chemical shifts in ³¹P MAS NMR are sensitive to the coordination and bonding of the phosphorus atoms. For instance, in various phosphate glasses, distinct signals can be assigned to different phosphate structural units (Qⁿ, where n is the number of bridging oxygen atoms). rsc.orgacademie-sciences.fr Although direct ³¹P MAS NMR data for simple sodium phosphide (Na₃P) is less common in the provided context, the technique's application to its derivatives and related phosphate systems demonstrates its utility in understanding phosphorus chemistry. beilstein-journals.orgacs.orgnih.gov

Interactive Table: ³¹P MAS NMR Chemical Shifts for Phosphorus-Containing Materials

| Material | Chemical Shift (ppm) | Assignment |

| g-h-PCN | -8.9 | Amorphous phase, hydrated sodium phosphate byproducts |

| g-h-PCN300 | -14.4, -20.6 | More organized, layered structure |

| Natrophosphate | - | Two distinct PO₄³⁻ sites |

| Phosphate Glasses | ~0 to -30 | Q⁰, Q¹, Q², Q³ phosphate units |

Data compiled from studies on phosphorus-containing materials. beilstein-journals.orgrsc.orgrsc.org

To gain a comprehensive understanding of the bonding in complex materials, multinuclear NMR, which examines different active nuclei (e.g., ²³Na, ³¹P), is employed. rsc.orgacs.org This approach allows for the correlation of information from different atomic constituents of the material. In the study of natrophosphate (Na₇F(PO₄)₂·19H₂O), a combination of ³¹P and ²³Na MAS NMR confirmed the presence of two distinct crystallographic sites for both the phosphate ions and the sodium ions. rsc.org The relative intensities of the signals in the ³¹P NMR spectrum were in excellent agreement with the 3:1 ratio of the two phosphate sites derived from X-ray diffraction data. rsc.org

Furthermore, techniques like ²³Na Multiple Quantum MAS (MQMAS) NMR can provide higher resolution spectra for quadrupolar nuclei like ²³Na, helping to distinguish between different sodium environments that might overlap in standard one-dimensional spectra. rsc.orgacs.org The reaction of Na₃P with chlorosilanes to form silyl- and cyano-substituted phosphanide (B1200255) species was characterized using a suite of NMR techniques including ³¹P{¹H}, ²⁹Si{¹H}, and ¹³C{¹H} NMR, providing detailed information on the newly formed P-Si and P-C bonds. researchgate.net This highlights the power of multinuclear NMR in tracking chemical transformations and characterizing the bonding in the resulting products. researchgate.net

Phosphorus-31 Magic Angle Spinning (MAS) NMR

Vibrational Spectroscopy

Vibrational spectroscopy serves as a powerful tool for probing the structural characteristics of materials by examining the vibrations of their constituent atoms. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about chemical bonds, functional groups, and the crystalline structure of compounds like sodium phosphide.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint based on the types of chemical bonds present. While direct FTIR studies on pure sodium phosphide (NaP) are not extensively detailed in the literature, its reactivity and use as a precursor in synthesis provide insight into its characterization. For instance, in the mechanochemical synthesis of phosphorus-linked, heptazine-based carbon nitrides using sodium phosphide, FTIR-ATR (Attenuated Total Reflectance) spectroscopy is employed to validate the resulting structures. beilstein-journals.org

In these studies, the formation of new bonds involving phosphorus is a key indicator of a successful reaction. A low-intensity signal observed around 950 cm⁻¹ is indicative of the formation of P–C bonds. beilstein-journals.orgresearchgate.net The retention of structural motifs from the other reactants, such as the heptazine breathing mode at 800 cm⁻¹, can also be confirmed. beilstein-journals.orgresearchgate.net The analysis of phosphate glasses also relies heavily on FTIR to understand the short-range order of the glass structure. ias.ac.in These examples underscore the utility of FTIR in tracking the chemical transformations of sodium phosphide and identifying the bonding environments of phosphorus in the resulting products.

| Wavenumber (cm⁻¹) | Assignment | Material Context | Reference |

|---|---|---|---|

| ~950 | P–C Vibration | Phosphorus-linked heptazine-based carbon nitride | beilstein-journals.orgresearchgate.net |

| 800 | Heptazine Breathing Mode | Phosphorus-linked heptazine-based carbon nitride | beilstein-journals.orgresearchgate.net |

| 1300–1800 | C=N Stretching Modes | Heptazine-based carbon nitride | beilstein-journals.orgresearchgate.net |

Raman spectroscopy is a complementary vibrational technique that involves inelastic scattering of monochromatic light, usually from a laser source. It is highly sensitive to the crystallographic structure and phonon modes of a material. For phosphide materials, Raman spectroscopy can confidently determine both crystal structure and chemical composition. unav.edu It is particularly useful for analyzing transition metal phosphides, which are of significant interest in materials science. unav.eduresearchgate.net

For example, a detailed Raman analysis of iron(II) phosphide (FeP) reveals several distinct Raman bands corresponding to its phonon modes. unav.eduresearchgate.net These peaks can be used to identify the material and even quantify compositional changes, such as the incorporation of nickel into the FeP crystal structure. unav.edu In a study of as-synthesized FeP nanobundles, Raman spectroscopy identified peaks assigned to specific Raman-active phonon modes (Ag and B2g). nih.gov However, the high laser power required for detecting the weak Raman scattering from some phosphides can induce photothermal oxidation, leading to the emergence of phosphate and phosphite (B83602) phases, which are also detectable by Raman spectroscopy. nih.gov The technique's high spatial resolution makes it an invaluable tool for characterizing the local structure and homogeneity of phosphide-based materials. unav.edu

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 187 | B2g Phonon Mode | nih.gov |

| 226 | Ag Mode | nih.gov |

| 287 | Ag Mode | nih.gov |

| 397 | B2g Phonon Mode | nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy

Photoelectron Spectroscopy

Photoelectron spectroscopy provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that measures the elemental composition, empirical formula, and the chemical and electronic states of elements. ceric-eric.eu The material is irradiated with a beam of X-rays, causing the emission of core-level electrons whose kinetic energy is characteristic of the element and its chemical environment. ceric-eric.eu

In the context of sodium phosphide compounds, XPS is crucial for determining elemental composition and, more importantly, the oxidation state of phosphorus. When sodium phosphide (Na₃P) is used in synthesis, XPS analysis of the product can reveal the fate of the phosphorus atoms. beilstein-journals.org For instance, in phosphorus-bridged heptazine-based carbon nitrides, the P 2p signal showed a major peak centered at 133.6 eV, which was attributed to a mixture of P=O and P–O species formed by oxidation upon exposure to air and water during the workup. beilstein-journals.org

Comparing this to various sodium phosphate compounds provides a reference for these assignments. Studies on sodium phosphates have shown that the P 2p binding energy is sensitive to the degree of polymerization and the nature of the P-O bonding. rsc.org For example, the P 2p binding energy shifts from approximately 132.5 eV in orthophosphates (PO₄³⁻) to 134.5 eV in metaphosphates (PO₃⁻)n, reflecting the change from non-bridging to bridging oxygen atoms. rsc.org XPS data for sodium phosphate dodecahydrate (Na₃PO₄·12H₂O) shows the P 2p peak at 135.0 eV (after referencing). aip.org This sensitivity allows XPS to be a powerful tool for distinguishing between phosphide and various oxidized phosphate species on a material's surface. ias.ac.inrsc.org

| Element/Orbital | Binding Energy (eV) | Compound/Chemical State | Reference |

|---|---|---|---|

| P 2p | 133.6 | P=O / P–O species in g-h-PCN (from Na₃P) | beilstein-journals.org |

| P 2p | 135.0 | Na₃PO₄·12H₂O | aip.org |

| P 2p | 132.5 | Sodium Orthophosphate | rsc.org |

| P 2p | 134.5 | Sodium Metaphosphate | rsc.org |

| Na 1s | ~1072 | Na₃PO₄·12H₂O | aip.org |

| O 1s | ~532 | Phosphate (P-O) | aip.org |

Electron Microscopy and Imaging Techniques

Electron microscopy techniques offer high-resolution imaging and analytical capabilities, allowing for the direct visualization of nanoscale morphology and the spatial distribution of elements.

Scanning Transmission Electron Microscopy (STEM) combined with Electron Energy Loss Spectroscopy (EELS) is a powerful technique for nanoscale chemical analysis. eag.com In STEM-EELS, a finely focused electron beam is scanned across a thin sample, and the energy loss of the transmitted electrons is measured. beilstein-archives.org The energy loss is characteristic of the elements encountered by the beam, allowing for elemental mapping with high spatial resolution (~1 nm). eag.com

This technique has been applied to investigate the composition and particle morphology of materials synthesized using sodium phosphide. beilstein-journals.org In the study of phosphorus-linked heptazine-based carbon nitrides, STEM-EELS mapping revealed the distribution of carbon, nitrogen, and phosphorus. beilstein-journals.orgbeilstein-journals.org The EELS maps showed that after annealing, the phosphorus content increased and remained partially localized within particles that were roughly 400 nm in length. beilstein-journals.org The ability to generate elemental maps is based on detecting the characteristic core-loss edges of the elements of interest. For sodium phosphide analysis, the relevant edges would be the P L₂,₃-edge and the Na K-edge or L₂,₃-edge. For example, the P L₂,₃-edge appears around 132 eV, and characteristic energy losses for sodium have been reported at 3.82 eV (surface) and 5.85 eV (volume). aps.org This capability for atomic-level elemental mapping makes STEM-EELS an indispensable tool for understanding the compositional homogeneity and interfacial chemistry of phosphide-based nanomaterials. eag.com

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanomaterial Characterization

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable technique for the direct imaging of the atomic structure of materials, providing profound insights into the crystallographic properties of nanomaterials at the atomic scale. umsl.edu This method is particularly crucial for analyzing the structural evolution of electrode materials during electrochemical processes, such as the formation of sodium phosphide compounds in sodium-ion batteries. By imaging the material at different states of charge and discharge, researchers can directly observe the formation, crystallinity, and orientation of nanoscale phases.

In the study of phosphide-based anode materials, ex-situ HRTEM is frequently employed to examine the electrode's microstructure after it has been electrochemically sodiated. This analysis reveals the transformation of the initial anode material—such as metal phosphides (e.g., FeP, CoP) or elemental phosphorus—into sodium phosphide phases. uq.edu.aumdpi.commdpi.com During the sodiation process, the insertion of sodium ions leads to the formation of crystalline nanodomains of sodium phosphide (Na₃P). researchgate.net

Detailed HRTEM investigations, often coupled with Fast Fourier Transform (FFT) analysis, provide definitive evidence of the crystal structure of these products. For instance, analysis of a fully discharged P₄SSe₂ anode material revealed the presence of Na₃P nanocrystals. The measured lattice fringe spacing was determined to be 2.430 Å, which corresponds to the (103) crystallographic plane of the hexagonal Na₃P phase. This experimental observation is in excellent agreement with the established crystal structure of Na₃P, confirming its formation as the final sodiation product. materialsproject.orgd-nb.info

The ability of HRTEM to resolve these atomic-scale features is vital for understanding the reaction mechanisms, phase transformations, and potential causes of capacity fade in battery anodes. It provides direct visual confirmation of the crystalline nature and orientation of the sodium phosphide nanoparticles formed within the electrode matrix.

HRTEM Data for Sodium Phosphide Nanomaterials

The following table summarizes key findings from the HRTEM analysis of sodium phosphide formed during the electrochemical sodiation of anode materials.

| Compound | Measured d-spacing (Å) | Corresponding Crystallographic Plane | Crystal System | Reference |

| Sodium Phosphide (Na₃P) | 2.430 | (103) | Hexagonal |

Computational and Theoretical Studies in Sodium Phosphorus Chemistry

Electronic Structure Calculations

Electronic structure calculations are at the heart of computational investigations into Na-P chemistry, offering a quantum mechanical description of how electrons are arranged and behave within these materials.

Density Functional Theory (DFT) for Molecular and Material Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of molecules and materials. nih.govbiomedres.usscientificsociety.net DFT calculations have been instrumental in understanding the properties of various sodium phosphide (B1233454) compounds. For instance, DFT has been used to calculate the electronic and structural properties of Na-P materials, providing insights that are comparable with experimental data. aip.org The method has been applied to study the optimization of naproxen (B1676952) and its degradants to elucidate their thermal and molecular orbital properties. biomedres.us

In the context of materials science, DFT is used to predict the structure and optical behavior of materials like heptazine-based graphitic carbon nitrides linked by phosphorus. nih.govbeilstein-journals.orgbeilstein-archives.org Furthermore, high-throughput DFT computations have been employed to evaluate cation substitution in sodium-ion conductor frameworks, screening numerous candidates to predict thermodynamic stability and ionic conductivity. arxiv.org The accuracy of these calculations often relies on the choice of exchange-correlation functionals, with functionals like the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) being commonly used. nih.govarxiv.org

| System | Properties Investigated | Key Findings | References |

|---|---|---|---|

| Heptazine-based Carbon Nitrides | Structure and optical behavior | Confirmed the formation of P-C linkages and retention of heptazine subunits. | beilstein-journals.org, beilstein-archives.org, nih.gov |

| Sodium-Ion Conductor Frameworks | Thermodynamic stability and ionic conductivity | Screened 24 cation candidates for substitution, predicting stable and conductive materials. | arxiv.org |

| Alkali-Based Halide Perovskites | Structural, mechanical, and optoelectronic properties | Utilized PBE-GGA functional to compute material properties. | nih.gov |

First-Principle Calculations for Formation Energies and Stability

First-principles calculations, which are based on quantum mechanics without empirical parameters, are crucial for determining the formation energies and thermodynamic stability of different Na-P phases. acs.org These calculations help in constructing phase diagrams, which map out the most stable compounds at different compositions. For example, ab initio structure prediction studies have been performed on Li-P and Na-P systems to identify stable and metastable structures. acs.org Such studies have revealed various new phases and have provided insights into the lithiation and sodiation processes by calculating average voltage profiles and electronic densities of states. acs.org

The stability of Na-P compounds is evaluated by calculating their formation energy. arxiv.org A lower formation energy indicates a more stable compound. These calculations have shown that the stability of Na-P nanostructures is high at low sodium content and decreases as the sodium concentration increases. arxiv.org First-principles calculations have also been used to study the free energy of formation of defects, such as vacancies in sodium crystals. aps.org

Modeling of Bonding and Electronic Properties

Understanding the nature of chemical bonds and the electronic properties of Na-P compounds is essential for explaining their behavior and predicting their functionality.

Natural Bond Orbital (NBO) Analysis in Phosphide Complexes

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding patterns, charge distribution, and electron density distribution in molecules and materials. acs.orguni-muenchen.de It transforms the complex many-electron wavefunction into a localized Lewis-like structure of one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de NBO analysis has been employed to understand the bonding in phosphide complexes, providing quantitative measures of bond order and atomic charges. acs.org For example, in a study of donor-base-stabilized aluminum phosphides, NBO analysis was used to determine the nature of the C-P and P-Al bonds, revealing double and single bond characteristics, respectively. acs.org This method confirms bonding descriptions by quantifying atomic orbital contributions and the extent of back-donation. researchgate.net

Investigation of Electron and Ion Transport Mechanisms

Computational modeling plays a vital role in understanding the mechanisms of electron and ion transport in sodium-phosphorus materials, which is particularly important for their application in batteries. nih.gov Simulations can track the movement of sodium ions and electrons through the material's structure, identifying diffusion pathways and calculating activation energies. For instance, computational studies have been used to understand the diffusion of sodium atoms in black phosphorus, indicating that sodium ions intercalate between the layers. researchgate.net

The Bond Valence Site Energy (BVSE) model is a computational method used to simulate ion migration pathways and estimate activation energies. researchgate.net This model has been successfully applied to various sodium-containing compounds to predict one-, two-, or three-dimensional diffusion pathways for Na+ ions. researchgate.net Furthermore, DFT calculations can reveal changes in the electronic structure, such as a semiconductor-to-metal transition upon sodiation, which is beneficial for anode performance. arxiv.org Studies on heterostructured materials, like FeP/Co2P, have shown that the built-in electric field at the interface, as confirmed by DFT, can significantly enhance charge transfer and Na+ ion transportation. nih.gov

| Material System | Transport Phenomenon | Computational Method | Key Findings | References |

|---|---|---|---|---|

| Black Phosphorus | Na+ diffusion | Computational studies | Planar intercalation mechanism into interlayer spaces. | researchgate.net |

| Na2ZnP1.5As0.5O7 | Na+ transport pathways | Bond Valence Site Energy (BVSE) | Predicted 2D pathways in the interlayer space with an activation energy of 0.936 eV. | researchgate.net |

| FeP/Co2P Heterostructure | Charge and Na+ transport | Density Functional Theory (DFT) | A built-in electric field at the interface accelerates charge and ion transport. | nih.gov |

| Phosphorene | Na diffusion | First-principles calculations | Fast and anisotropic diffusion with a low energy barrier of 0.04 eV. | arxiv.org |

Simulation of Reaction Pathways and Structural Evolution

Simulating how Na-P compounds form and how their structures change during chemical reactions provides dynamic insights that complement static electronic structure calculations. Reactive molecular dynamics (MD) simulations, for example, can explore the potential energy surface of a reacting system, revealing accessible reaction pathways. acs.org

Computational studies have been crucial in elucidating the structural evolution of anode materials during sodiation and desodiation cycles. umd.edu For example, ab initio molecular dynamics has suggested a change from an intercalation to an alloying process during the sodiation of phosphorus. acs.org Simulations can also predict the intermediate phases that form during solid-state reactions, capturing the effects of reactant spatial distribution and reaction kinetics. lbl.gov These simulations can help in understanding complex phase transformations and in designing synthetic routes to new materials. arxiv.orgresearchgate.net Furthermore, computational analysis can shed light on the structural evolution and identification of active species during electrocatalytic processes involving phosphides. ucl.ac.uk

Mechanistic Insights from Computational Data

Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding the complex chemical and electrochemical processes in sodium-phosphorus systems. These theoretical approaches provide atomistic-level insights into reaction mechanisms, phase stability, and electronic structures that are often difficult to probe experimentally.

A significant area of research has been the sodiation and desodiation mechanism of phosphorus, a promising anode material for sodium-ion batteries (SIBs). arxiv.org Operando Pair Distribution Function (PDF) analysis combined with DFT calculations has revealed that the sodiation and desodiation of phosphorus anodes follow distinctly different pathways. Sodiation proceeds along the thermodynamically favored path of lowest energy, involving the transformation of phosphorus first into NaP and subsequently into Na3P. arxiv.org This process requires the breaking and forming of multiple chemical bonds. arxiv.org In contrast, desodiation is governed by kinetics, where a layered Na3-xP-type structure is maintained through a deintercalation mechanism until phosphorus nanoclusters eventually form. arxiv.org

First-principles structure prediction studies have further illuminated the sodium-phosphorus phase diagram. Using methods like ab initio random structure searching (AIRSS), researchers have identified various new stable and metastable Na-P compounds. acs.org These studies provide a foundational understanding of the likely ionic arrangements at different sodium concentrations. acs.org For instance, calculations have shown that the NaP phase has a higher formation energy than the equivalent LiP phase in lithium-ion systems, and that Na3P has a higher formation energy than NaP, which influences the voltage profiles of Na-P battery cells. acs.org

DFT calculations are also crucial for understanding the role of phosphorus in other materials. In the context of phosphorus-doped carbon anodes, theoretical calculations confirm that phosphorus doping can increase the interlayer distance of carbon, modify the electronic structure, and enhance the adsorption of sodium ions. rsc.org This leads to more efficient sodium insertion/extraction and improved charge transfer kinetics. rsc.org Similarly, computational studies have been used to investigate the structure and optical behavior of phosphorus-linked, heptazine-based carbon nitrides synthesized using sodium phosphide. beilstein-archives.orgbeilstein-journals.org

Furthermore, computational analysis helps predict the stability of interfaces between electrodes and electrolytes in all-solid-state batteries. DFT calculations have been used to investigate the electrochemical stability and chemical reactivity of various sodium solid-state electrolyte chemistries. rsc.org These studies indicate that, compared to their lithium counterparts, sodium compounds generally have lower reduction voltage limits, suggesting enhanced stability when in contact with a sodium metal anode. rsc.org For example, compounds like Na3PO4 are predicted to be stable down to 0 V versus Na/Na+. rsc.org

Table 1: Summary of Mechanistic Insights from Computational Studies

| System Studied | Computational Method | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Phosphorus Anode | DFT, Operando PDF | Sodiation is thermodynamic (P → NaP → Na3P); desodiation is kinetic (layered Na3-xP maintained). | arxiv.org |

| Na-P Compounds | DFT, AIRSS | Prediction of new stable and metastable phases (e.g., Na5P4, NaP5). The formation energy of Na-P compounds influences battery voltage profiles. | acs.org |

| P-doped Carbon Anode | DFT | P-doping increases interlayer spacing and enhances Na-ion adsorption, improving kinetics. | rsc.org |

| Sodium Phosphorothioate Complexes (Na-S-P) | DFT | Revealed complex structures and reaction mechanisms, showing the prevention of solid precipitate formation. | pnas.org |

| Na Solid-State Electrolytes | DFT | Na compounds (e.g., Na3PO4) show enhanced cathodic stability compared to Li analogues. | rsc.org |

Molecular Dynamics Simulations for Dynamic Behavior of Phosphorus Compounds

Molecular Dynamics (MD) simulations are a powerful tool for investigating the time-dependent, dynamic behavior of atoms and molecules in sodium-phosphorus compounds. By simulating the movements and interactions of particles over time, MD provides insights into structural evolution, ion diffusion, and the properties of non-crystalline materials like glasses.

MD simulations have been extensively used to generate structural models of sodium phosphate (B84403) glasses. researchgate.netaip.org These simulations are critical for understanding the short- and medium-range order in these materials, which have applications ranging from bioactive glasses to sealing materials. researchgate.netnih.gov A key finding from these studies is the importance of including three-body potential terms in the simulation to accurately regulate inter-tetrahedral bond angles (O–P–O and P–O–P) and reproduce experimental results for Qⁿ speciation (the number of bridging oxygens per PO4 tetrahedron). aip.org Simulations have also detailed the coordination environment of ions; for example, in P2O5-CaO-Na2O glasses, sodium and calcium ions typically occupy a pseudo-octahedral environment with average oxygen coordination numbers around 6.55 and 6.85, respectively. nih.gov

To improve the accuracy of these simulations, specialized force fields have been developed. The ReaxFF reactive force field, for instance, has been used to simulate binary sodium phosphate glasses, allowing for the investigation of bond breaking and formation. acs.org These simulations accurately predict P-O bond lengths and coordination numbers of 4.0, consistent with experimental data, and can distinguish between phosphorus bonding to bridging and non-bridging oxygens. acs.org

In the context of battery materials, ab initio molecular dynamics (AIMD) studies have suggested dynamic changes during the charging and discharging processes. For Na-P systems, AIMD has proposed a shift from an intercalation to an alloying sodiation process at a concentration of Na0.25P. acs.org AIMD has also been applied to study the kinetic effects at electrode-electrolyte interfaces, revealing that the formation of certain compounds like Na3P can be kinetically favored over other thermodynamically predicted products. rsc.org

MD simulations also provide crucial information on the diffusion and binding of sodium ions in biological contexts. Simulations of DNA with sodium counterions show that the interaction is highly dynamic, with Na+ ions forming short-lived contacts primarily with the charged phosphate atoms of the DNA backbone. nih.gov These studies help elucidate how cations are distributed around complex biomolecules and the role of hydration. nih.gov

Table 2: Findings from Molecular Dynamics Simulations of Sodium-Phosphorus Systems

| System Studied | Simulation Type | Key Finding on Dynamic Behavior | Reference |

|---|---|---|---|

| Sodium Phosphate Glasses | Classical MD | Three-body potentials are essential for accurately modeling bond angles and network structure. Na+ ions have an average oxygen coordination number of ~6.55. | aip.orgnih.gov |

| Binary Sodium Phosphate Glass | MD with ReaxFF | Simulations accurately reproduced P-O coordination of 4.0 and differentiated between bridging and non-bridging oxygen bond distances. | acs.org |

| Na-P Anode System | AIMD | Proposed a dynamic change in the sodiation mechanism from intercalation to alloying at specific Na concentrations. | acs.org |

| DNA with Na+ Counterions | Classical MD | Na+ binding to phosphate groups is dynamic and transient. The presence of one cation repels others from nearby binding sites. | nih.gov |

| Solid-Electrolyte Interfaces | AIMD | Demonstrated that kinetic factors can favor the formation of Na3P at interfaces, even if other products are thermodynamically more stable. | rsc.org |

Applications of Sodium Phosphides in Chemical Synthesis

Precursors for Organophosphorus Compounds

Sodium phosphides are fundamental precursors for the synthesis of a wide range of organophosphorus compounds. The high reactivity of the phosphide (B1233454) anion allows for the formation of phosphorus-carbon bonds through reactions with various electrophiles, most notably alkyl and aryl halides. beilstein-journals.orgwikipedia.org

Synthesis of Secondary and Tertiary Phosphines

One of the most significant applications of sodium phosphide is in the synthesis of secondary (R₂PH) and tertiary (R₃P) phosphines. These reactions typically involve the nucleophilic substitution of alkyl or aryl halides with a phosphide source. beilstein-journals.orgwikipedia.org

The reaction of sodium phosphide with alkyl halides can lead to the formation of various alkylated phosphines. For instance, phosphine (B1218219) (PH₃) can be reacted with metallic sodium to produce sodium phosphide, which then reacts with alkyl halides to yield primary phosphines (RPH₂) and subsequently trialkylphosphines (R₃P). google.com However, controlling the degree of alkylation to selectively obtain primary or secondary phosphines can be challenging, often resulting in mixtures of products. nih.gov

A more controlled approach involves the use of alkali metal organophosphides, such as sodium diphenylphosphide (Ph₂PNa). These reagents, which can be prepared from the reaction of chlorodiphenylphosphine (B86185) with sodium, readily react with alkyl or aryl halides to produce tertiary phosphines. rsc.org The reactivity of the alkyl halide follows the order of iodide > bromide > chloride, and primary alkyl halides are more reactive than secondary ones. oup.com

The choice of the alkali metal can also influence the outcome of the reaction. For instance, sodium has been shown to be superior to lithium or potassium for the selective cleavage of C–P bonds in triarylphosphines to generate diarylphosphides (R₂PNa). acs.org These diarylphosphides can then react with a variety of aryl chlorides to efficiently produce unsymmetrical triarylphosphines. acs.org

The table below summarizes some examples of the synthesis of secondary and tertiary phosphines using sodium phosphide and its derivatives.

| Phosphide Source | Electrophile | Product | Reference |

| Na₃P | Methyl halides | Trimethylphosphine | researchgate.net |

| Na₃P | Alkyl halides | Monoalkyl phosphines | researchgate.net |

| R₂PNa | Aryl chlorides | R₂PAr | acs.org |

| Ph₂PNa | Menthyl chlorides | Chiral phosphines | acs.org |

| Ph₂PNa | PhCl | Ph₃P | acs.org |

Formation of Chiral Phosphine Derivatives

The synthesis of chiral phosphines is of paramount importance due to their extensive use as ligands in asymmetric catalysis. beilstein-journals.orgtcichemicals.com Sodium phosphides and their derivatives play a crucial role in the preparation of these valuable compounds.

One strategy involves the reaction of a metal phosphide with a chiral electrophile. For example, chiral phosphines have been successfully synthesized in good yields through the reaction of sodium diarylphosphides (R₂PNa) with menthyl chlorides. acs.org Another approach utilizes chiral starting materials to generate chiral phosphide intermediates. For instance, optically pure ferrocenyl sulfoxides can be used to synthesize planar chiral dicyclohexylphosphines. acs.org